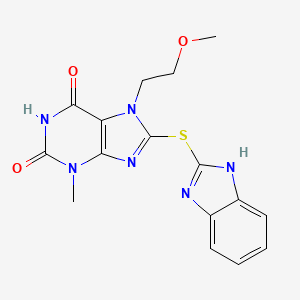

8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, commonly known as BMS-986094, is a purine nucleotide analog that has been studied for its potential use in the treatment of various viral infections. In

Aplicaciones Científicas De Investigación

Anticancer and Antibacterial Potential

A compound structurally related to 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, which belongs to the class of benzimidazole derivatives, has shown potential in anticancer and antibacterial applications. Research has synthesized various derivatives to explore the structure-activity relationship, demonstrating that modifications at certain positions can enhance biological activity. These compounds have been tested for their in vitro anticancer potential against different cancer cell lines, including HeLa and PC3 cells, where certain derivatives showed moderate cytotoxic effects, suggesting their potential as anticancer agents. Additionally, benzimidazole derivatives have also exhibited antibacterial activity, indicating their utility in combating bacterial infections (El-Shekeil et al., 2012).

Corrosion Inhibition

Another application of benzimidazole-related compounds is in corrosion inhibition. Studies have developed benzimidazol-2-ones substituted with 8-hydroxyquinoline derivatives, which have been assessed as corrosion inhibitors for carbon steel in acidic media. The synthesized compounds showed significant inhibition efficiency, suggesting their potential in protecting metal surfaces from corrosion. This application is crucial in industrial settings where metal longevity and integrity are paramount (Faydy et al., 2019).

Photophysical Properties

The photophysical properties of derivatives inspired by excited-state intramolecular proton transfer (ESIPT) have been explored. Compounds synthesized from 4,5-diamino-N-methylphthalimide, similar in complexity to 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, exhibit fluorescence sensitive to solvent polarity. These findings have implications for developing new fluorescent materials for sensing and imaging applications, showcasing the versatility of benzimidazole derivatives in materials science (Deshmukh & Sekar, 2015).

Synthesis and Development of Novel Compounds

The synthesis of novel compounds with potential biological activity continues to be a significant area of research. For instance, the development of new methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to benzimidazole derivatives, has been reported. These compounds are of interest due to their antibacterial, fungicidal, and antiallergic properties, demonstrating the ongoing exploration of benzimidazole derivatives and related compounds for various therapeutic and biological applications (Osyanin et al., 2014).

Propiedades

IUPAC Name |

8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S/c1-21-12-11(13(23)20-15(21)24)22(7-8-25-2)16(19-12)26-14-17-9-5-3-4-6-10(9)18-14/h3-6H,7-8H2,1-2H3,(H,17,18)(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYDXROUJLXPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((1H-benzo[d]imidazol-2-yl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2574868.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)

![N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574878.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone](/img/structure/B2574880.png)

![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2574881.png)